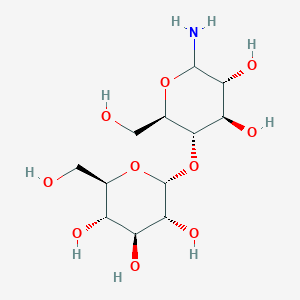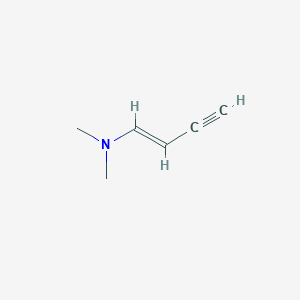![molecular formula C11H8ClNO3 B3368894 2-[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]acetic acid CAS No. 22086-88-0](/img/structure/B3368894.png)
2-[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]acetic acid
説明
“2-[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]acetic acid” is a chemical compound that is part of the oxazole family . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . This compound has been used in the synthesis of phenylacetoxy cellulosics and its halogenated derivatives .
Synthesis Analysis
The synthesis of oxazole derivatives has been a topic of interest in medicinal chemistry . A process for the synthesis of a similar compound, 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy acetic acid, has been described in a patent .科学的研究の応用
Environmental Impact and Degradation
2-[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]acetic acid, as part of the broader category of chlorophenols and chlorophenoxy acids, has been extensively studied for its environmental impact and degradation pathways. The environmental presence of similar compounds, especially in agricultural settings, raises concerns about their effects on non-target organisms and ecosystems. Research has highlighted the need for effective degradation strategies to mitigate these impacts, focusing on microbial degradation as a promising approach. The persistence of such compounds in soil and water, coupled with their potential toxic effects, underscores the importance of ongoing research in this area (Islam et al., 2017; Magnoli et al., 2020).
Biotechnological Applications
In the realm of biotechnology, acetic acid bacteria (AAB) play a crucial role in the production of fermented foods and beverages, such as vinegar and kombucha. The unique metabolic pathways of AAB, which include the oxidation of ethanol to acetic acid, are of significant interest for industrial applications beyond food production, including the bioconversion of lignocellulosic biomass. This highlights the versatile applications of acetic acid-related compounds in both traditional and innovative biotechnological processes (Lynch et al., 2019).
Wastewater Treatment
The pesticide industry produces wastewater containing a variety of toxic pollutants, including chlorophenoxy acids. Advanced treatment options are required to reclaim this wastewater, ensuring that harmful compounds do not enter natural water sources. Biological processes, alongside granular activated carbon, have shown promise in removing these contaminants efficiently, underscoring the importance of research in developing sustainable and effective wastewater treatment technologies (Goodwin et al., 2018).
Corrosion Inhibition
In industrial cleaning and maintenance, the prevention of metal corrosion in acidic solutions is a significant challenge. Organic acids, including acetic acid, play a role in developing corrosion inhibitors for both ferrous and non-ferrous metals. Understanding the mechanisms of action and effectiveness of these inhibitors in different acidic environments is crucial for extending the lifespan of industrial machinery and infrastructure (Goyal et al., 2018).
作用機序
Target of Action
Similar compounds such as 2-chlorophenylacetic acid have been found to exhibit high specific affinity for histamine h1 receptor .
Mode of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Biochemical Pathways
Pharmacokinetics
The solubility of a similar compound, 2-chlorophenylacetic acid, in various solvents like chloroform, dmso, and methanol is reported . This could potentially impact its bioavailability.
Result of Action
Similar compounds like 2-chlorophenylacetic acid have been used in the synthesis of phenylacetoxy cellulosics and its halogenated derivatives .
Action Environment
The storage conditions for a similar compound, 2-chlorophenylacetic acid, suggest that it should be sealed in a dry environment at room temperature .
特性
IUPAC Name |
2-[2-(4-chlorophenyl)-1,3-oxazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c12-8-3-1-7(2-4-8)11-13-9(6-16-11)5-10(14)15/h1-4,6H,5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSIVMBXRSMJAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CO2)CC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(2,3-Dihydrobenzo[B][1,4]dioxin-2-YL)(4-(2-hydroxyethyl)piperazin-1-YL) methanone](/img/structure/B3368830.png)
![N-diethoxyphosphoryl-2-[methoxy(propoxy)phosphoryl]sulfanylethanamine](/img/structure/B3368838.png)




![7-Methyl-2-propyl-2H-pyrano[4,3-b]pyran-5-one](/img/structure/B3368875.png)


